Dimethoxy Dienogest
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Overview
Description
Dimethoxy Dienogest is a synthetic progestogen, a derivative of 19-nortestosterone, and is primarily used in the treatment of endometriosis and as a contraceptive. It is known for its potent progestogenic effects and antiandrogenic properties, making it a valuable compound in medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethoxy Dienogest involves several steps, starting from 3,3-dimethoxy-17α-cyanomethyl-17β-hydroxy-estra-5(10),9(11)-diene. This intermediate is treated with perchloric acid in the presence of solvents such as acetonitrile, acetic acid, or ethyl acetate to yield this compound . The reaction conditions are carefully controlled to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The purification process often includes crystallization from a dimethylformamide-water mixture to remove impurities and achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Dimethoxy Dienogest undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, sulfuric acid, acetic acid, and oxalic acid. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Dimethoxy Dienogest has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of progestogens and their derivatives.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Primarily used in the treatment of endometriosis and as a contraceptive. .
Industry: Utilized in the production of pharmaceuticals and as a key ingredient in hormonal therapies.
Mechanism of Action
Dimethoxy Dienogest exerts its effects by acting as an agonist at the progesterone receptor. It has a potent progestagenic effect in the endometrium, causing endometrial atrophy after prolonged use. The compound also exhibits antiandrogenic effects, which help improve androgen-dependent symptoms such as acne . The molecular targets and pathways involved include the inhibition of ovulation, reduction of estrogen production, and direct inhibition of cell proliferation in endometriotic lesions .
Comparison with Similar Compounds
Similar Compounds
Cyproterone Acetate: Another progestogen with antiandrogenic properties.
Levonorgestrel: A gonane 19-nortestosterone progestin with strong endometrial potency.
Ethinylestradiol: Often used in combination with progestogens for contraceptive purposes
Uniqueness
Dimethoxy Dienogest is unique due to its strong progestogenic effects and significant antiandrogenic properties. Unlike some other progestogens, it does not bind to sex hormone-binding globulin or corticoid-binding globulin, which contributes to its distinct pharmacokinetic profile .
Properties
Molecular Formula |
C22H31NO3 |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
2-[(8S,13S,14S,17R)-17-hydroxy-3,3-dimethoxy-13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile |
InChI |
InChI=1S/C22H31NO3/c1-20-9-6-17-16-7-11-22(25-2,26-3)14-15(16)4-5-18(17)19(20)8-10-21(20,24)12-13-23/h6,18-19,24H,4-5,7-12,14H2,1-3H3/t18-,19+,20+,21-/m1/s1 |
InChI Key |
PRRQICJYXLKNOT-IVAOSVALSA-N |
Isomeric SMILES |
C[C@]12CC=C3[C@H]([C@@H]1CC[C@]2(CC#N)O)CCC4=C3CCC(C4)(OC)OC |
Canonical SMILES |
CC12CC=C3C(C1CCC2(CC#N)O)CCC4=C3CCC(C4)(OC)OC |
Origin of Product |
United States |
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